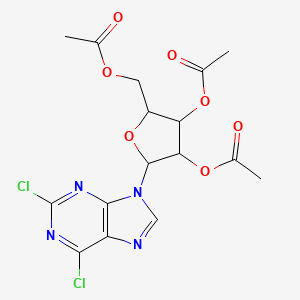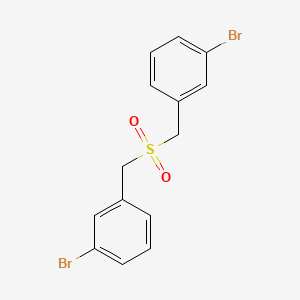
indocyanine green
Übersicht
Beschreibung
Indocyaningrün ist ein Cyaninfarbstoff, der in der medizinischen Diagnostik weit verbreitet ist. Er wurde erstmals in den 1950er Jahren von Kodak entwickelt und 1959 von der US-amerikanischen Food and Drug Administration zugelassen . Diese Verbindung ist bekannt für ihre Fluoreszenzeigenschaften im Nahinfrarotbereich, die sie in verschiedenen bildgebenden Verfahren nützlich machen, darunter die Bestimmung des Herzzeitvolumens, die Beurteilung der Leberfunktion und die ophthalmologische Angiographie .
Wirkmechanismus
Indocyanine Green (ICG)
, also known as Cardio-Green , is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used in medical diagnostics for various purposes . Here is a detailed analysis of its mechanism of action:
Target of Action
ICG primarily targets plasma proteins, especially albumin and some lipoproteins . It binds tightly to these proteins and becomes confined to the vascular system .
Mode of Action
Upon intravenous administration, ICG is taken up almost exclusively by the hepatic parenchymal cells . It undergoes no significant extrahepatic or enterohepatic circulation . The dye is secreted entirely into the bile . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile .
Biochemical Pathways
ICG affects the biochemical pathways related to hepatic function and liver blood flow . It serves as an indicator substance for photometric hepatic function diagnostics . When exposed to near-infrared (NIR) light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .
Pharmacokinetics
ICG has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile . Depending on liver performance, it is eliminated from the body with a half-life of about 3 to 4 minutes . The pharmacokinetic behavior of ICG can be described by a two-compartment open model .
Result of Action
The primary result of ICG’s action is the determination of cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It allows for imaging deeper patterns of circulation than fluorescein angiography .
Action Environment
The action, efficacy, and stability of ICG are influenced by environmental factors such as light exposure and temperature. When exposed to NIR light, ICG can produce ROS . The dye is stable under normal conditions, but it may degrade under intense light or heat .
Biochemische Analyse
Biochemical Properties
Indocyanine Green has unique biochemical properties that allow it to interact with various biomolecules. It has been found to interact with proteins and enzymes in the body, affecting their function and activity . The nature of these interactions is complex and depends on factors such as the concentration of this compound and the specific biomolecules involved .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Indocyaningrün wird durch Reaktion von 1,1,2-Trimethyl-1H-benzo[e]indol mit 1,4-Butansulton ohne Lösungsmittel zu 4-(1,1,2-Trimethyl-1H-benzo[e]indolium-3-yl)butan-1-sulfonat synthetisiert. Dieser Zwischenstoff wird dann mit N-Phenyl-N-((1E,3E,5E)-5-(Phenylimino)penta-1,3-dienyl)acetamid und Triethylamin in Ethanol behandelt, gefolgt von einer Extraktion in Ether und Umwandlung zum Natriumiodidsalz in einem alkoholischen Lösungsmittel .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Indocyaningrün typischerweise als steriles lyophilisiertes Pulver hergestellt. Die Verbindung wird in verschiedenen Lösungsmitteln gelöst, wobei häufig Natriumiodid hinzugefügt wird, um eine bessere Löslichkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indocyaningrün unterliegt aufgrund seiner fluoreszierenden Eigenschaften hauptsächlich photochemischen Reaktionen. Es kann reaktive Sauerstoffspezies bilden, wenn es mit Nahinfrarotlicht bestrahlt wird, was in der photodynamischen Therapie nützlich ist .
Häufige Reagenzien und Bedingungen: Die Verbindung ist in Plasma und Vollblut stabil, was sie für verschiedene diagnostische Anwendungen geeignet macht. Sie wird oft in Verbindung mit Nahinfrarotlichtquellen verwendet, um ihre Fluoreszenzeigenschaften zu aktivieren .
Wichtigste gebildete Produkte: Die Hauptprodukte, die aus den photochemischen Reaktionen von Indocyaningrün gebildet werden, sind reaktive Sauerstoffspezies, die Krebszellen und pathogene Bakterien abtöten können .
Wissenschaftliche Forschungsanwendungen
Indocyaningrün hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierender Farbstoff in verschiedenen analytischen Techniken eingesetzt.
Biologie: Wird aufgrund seiner Nahinfrarotfluoreszenz in der Biobildgebung und Krankheitsdiagnostik eingesetzt.
Medizin: Wird zur Bestimmung des Herzzeitvolumens, zur Beurteilung der Leberfunktion und zur ophthalmologischen Angiographie eingesetzt.
5. Wirkmechanismus
Indocyaningrün bindet fest an Plasmaproteine und ist auf das Gefäßsystem beschränkt. Es wird fast ausschließlich von den Leberparenchymzellen aus dem Plasma aufgenommen und vollständig in die Galle ausgeschieden . Wenn es mit Nahinfrarotlicht bestrahlt wird, erzeugt es reaktive Sauerstoffspezies, die Krebszellen und pathogene Bakterien abtöten können . Dies macht es zu einem wertvollen Werkzeug in der photodynamischen Therapie und anderen medizinischen Anwendungen.
Ähnliche Verbindungen:
Fluorescein: Ein weiterer fluoreszierender Farbstoff, der in der medizinischen Diagnostik eingesetzt wird, insbesondere in der ophthalmologischen Angiographie.
Methylenblau: Wird in verschiedenen diagnostischen und therapeutischen Anwendungen eingesetzt, unter anderem als Farbstoff bei chirurgischen Eingriffen.
Einzigartigkeit von Indocyaningrün: Indocyaningrün ist einzigartig aufgrund seiner Nahinfrarotfluoreszenzeigenschaften, die im Vergleich zu anderen Farbstoffen wie Fluorescein eine tiefere Gewebsdurchdringung und bessere Bildgebungsfunktionen ermöglichen . Seine Fähigkeit, unter Nahinfrarotlicht reaktive Sauerstoffspezies zu erzeugen, macht es auch besonders nützlich in der photodynamischen Therapie .
Vergleich Mit ähnlichen Verbindungen
Fluorescein: Another fluorescent dye used in medical diagnostics, particularly in ophthalmic angiography.
Methylene Blue: Used in various diagnostic and therapeutic applications, including as a dye in surgical procedures.
Uniqueness of Indocyanine Green: this compound is unique due to its near-infrared fluorescence properties, which allow for deeper tissue penetration and better imaging capabilities compared to other dyes like fluorescein . Its ability to produce reactive oxygen species under near-infrared light also makes it particularly useful in photodynamic therapy .
Eigenschaften
IUPAC Name |
sodium;4-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFVSTNWEDAEEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H47N2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)






![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)






